Iodomethane-d

Übersicht

Beschreibung

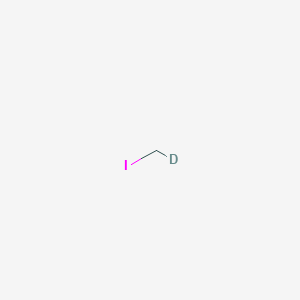

Iodomethane-d, also known as deuterated iodomethane, is a chemical compound with the formula CD₃I. It is a deuterated form of iodomethane, where the hydrogen atoms are replaced by deuterium atoms. This compound is a dense, colorless, and volatile liquid that is commonly used in various scientific research applications due to its unique properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Iodomethane-d can be synthesized through the reaction of deuterated methanol (CD₃OH) with iodine in the presence of red phosphorus. The reaction proceeds as follows: [ 3 \text{CD}_3\text{OH} + \text{PI}_3 \rightarrow 3 \text{CD}_3\text{I} + \text{H}_3\text{PO}_3 ] In this reaction, phosphorus triiodide (PI₃) is formed in situ and acts as the iodinating reagent.

Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of deuterated methanol as a starting material is crucial for the production of this compound.

Analyse Chemischer Reaktionen

Types of Reactions: Iodomethane-d undergoes various types of chemical reactions, including:

Substitution Reactions: this compound is an excellent substrate for nucleophilic substitution reactions (SN2). It reacts with nucleophiles such as thiocyanate ions, phenoxide ions, and carboxylate ions to form corresponding methylated products.

Oxidation and Reduction Reactions: Although less common, this compound can participate in oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions:

Nucleophiles: Thiocyanate ions (SCN⁻), phenoxide ions (PhO⁻), and carboxylate ions (RCOO⁻).

Solvents: Common solvents include acetonitrile, dimethyl sulfoxide, and methanol.

Conditions: Reactions are typically carried out at room temperature or slightly elevated temperatures to facilitate the substitution process.

Major Products:

Methylated Thiocyanate: CD₃SCN

Methylated Phenol: CD₃OPh

Methylated Carboxylic Acid: CD₃COOR

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Analytical Applications

1.1 Methylation Reactions

Iodomethane-d is widely utilized as a methylating agent in organic synthesis. Its ability to transfer a methyl group makes it valuable for modifying various substrates, including alcohols, phenols, and carboxylic acids. The use of this compound allows for precise labeling in studies involving metabolic pathways and reaction mechanisms due to its isotopic nature .

1.2 Glycomic Profiling

Recent advancements in glycomic profiling have employed stable isotopic iodomethane for comparative studies of N-glycans. This method enhances the quantification of glycosylation patterns, which are crucial for understanding disease mechanisms, particularly in cancer research. The use of this compound facilitates high-throughput analysis using liquid chromatography coupled with mass spectrometry (LC-MS) .

Environmental Studies

2.1 Soil Fumigation

Iodomethane is recognized for its application as a pre-plant biocide to control pests and pathogens in agricultural settings. Its efficacy against insects and plant-parasitic nematodes has made it a suitable alternative to methyl bromide, which is being phased out due to environmental concerns . Studies have shown that iodomethane is metabolized in plants, resulting in minimal residues compared to other fumigants .

2.2 Risk Assessment Models

Research involving iodomethane has led to the development of physiologically based pharmacokinetic (PBPK) models that assess human health risks associated with exposure to this compound. These models help predict potential adverse effects from inhalation and dermal exposure during agricultural applications . The findings indicate that while iodomethane can pose risks, proper management practices can mitigate these concerns.

Case Studies

Wirkmechanismus

The mechanism by which iodomethane-d exerts its effects is primarily through nucleophilic substitution reactions. The deuterium atoms in this compound make it a valuable tool for studying reaction mechanisms and kinetics. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.

Vergleich Mit ähnlichen Verbindungen

Iodomethane-d can be compared with other similar compounds such as:

Iodomethane (CH₃I): The non-deuterated form of iodomethane. It has similar chemical properties but lacks the deuterium atoms.

Diiodomethane (CH₂I₂): Contains two iodine atoms and is used in different types of chemical reactions.

Iodoform (CHI₃): Contains three iodine atoms and is used in the iodoform test for the presence of methyl ketones.

Uniqueness: this compound is unique due to the presence of deuterium atoms, which makes it particularly useful in NMR spectroscopy and other studies requiring isotopic labeling.

Biologische Aktivität

Iodomethane-d, also known as deuterated methyl iodide, is a compound that has garnered attention in various fields, particularly in toxicology and pharmacology. This article explores its biological activity, focusing on its toxicological profile, mechanisms of action, and relevant case studies.

Overview of this compound

Iodomethane (CH₃I) is primarily used as a soil fumigant and pesticide. The deuterated variant, this compound (CD₃I), serves as a stable isotope-labeled compound useful in research applications, including studies on metabolic pathways and environmental fate. The biological activity of this compound is closely related to that of its non-deuterated counterpart, but the presence of deuterium can influence its pharmacokinetics and toxicity.

Iodomethane acts through several mechanisms that can lead to toxicity:

- Alkylation of DNA : Iodomethane is known to induce DNA damage through alkylation, leading to mutagenic effects. It has been shown to cause mitotic recombination in yeast and mutations in cultured mammalian cells .

- Metabolism : Upon exposure, iodomethane undergoes metabolic processes primarily in the liver. It is conjugated with glutathione, which may mitigate some toxic effects but can also lead to the formation of reactive metabolites that contribute to toxicity .

Toxicity Studies

A series of studies have elucidated the toxic effects associated with iodomethane exposure:

- Acute Toxicity : Inhalation studies indicated that mammals exhibit varying sensitivity levels compared to birds; the lethal concentration (LC50) for mammals was approximately 689 ppm .

- Developmental Toxicity : A study involving pregnant rabbits exposed to iodomethane showed significant increases in post-implantation loss at concentrations as low as 20 ppm . The maternal no-observed-adverse-effect level (NOAEL) was identified at 20 ppm, indicating potential risks for fetal development.

| Endpoint | Concentration (ppm) | Observed Effect |

|---|---|---|

| Maternal NOAEL | 20 | No significant maternal toxicity observed |

| Developmental NOAEL | 10 | Increased late resorptions per doe |

| Nasal Irritation NOAEL | 21 | Inflammation and cellular degeneration |

Pharmacokinetics

Iodomethane's pharmacokinetic profile is characterized by rapid absorption and distribution:

- Absorption : Studies show that maximum blood concentrations are achieved within 4 hours after oral administration and within 0–2 hours following inhalation exposure .

- Elimination : The primary route of elimination for absorbed iodomethane is through exhalation as carbon dioxide (39.40–60.81% dose) and urinary excretion (26.50–33.40% dose) .

Environmental Exposure

Field studies have demonstrated significant volatilization of iodomethane from treated soil. In one study, up to 94% of the applied iodomethane was lost within ten days post-application, with rapid initial losses occurring within the first few hours . This raises concerns regarding environmental persistence and potential human exposure.

Human Health Risk Assessment

The Centers for Disease Control and Prevention (CDC) conducted a risk characterization for iodomethane, utilizing a physiologically based pharmacokinetic (PBPK) model. This model helped derive human equivalent concentrations for various endpoints, highlighting the need for careful monitoring of occupational exposures .

Eigenschaften

IUPAC Name |

deuterio(iodo)methane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH3I/c1-2/h1H3/i1D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INQOMBQAUSQDDS-MICDWDOJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]CI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH3I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70480330 | |

| Record name | Iodomethane-d | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70480330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.945 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

992-96-1 | |

| Record name | Iodomethane-d | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70480330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 992-96-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.